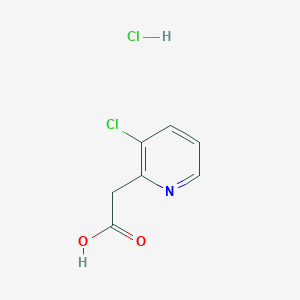

2-(3-Chloropyridin-2-yl)acetic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(3-Chloropyridin-2-yl)acetic acid hydrochloride” is a chemical compound with the molecular formula C7H7Cl2NO2 . It is related to “2-(3-Chloropyridin-2-yl)acetic acid” which has the molecular formula C7H6ClNO2 .

Physical and Chemical Properties The molecular weight of “2-(3-Chloropyridin-2-yl)acetic acid” is 171.58 . The density is 1.405g/cm3 and it has a boiling point of 295.9ºC at 760 mmHg .

Scientific Research Applications

Crystal Structure and Magnetic Properties

Studies have focused on the structural and magnetic properties of hydrochloride crystals derived from similar pyridinyl-acetic acid compounds. One study explored hydrochloride crystals obtained from methanol solutions of 2-(imidazo[1,2-a]pyridin-2-yl)-2-oxoacetic acid, acidified with hydrochloric acid. The relationship between the crystal-stacking structures and their magnetic properties was investigated, revealing that these compounds form diamagnetic dimers with low magnetic susceptibilities. This work provides insights into designing materials with specific magnetic behaviors (Yong, Zhang, & She, 2013).

Herbicide Structure and Function

Research on the crystal structure of herbicides similar to 2-(3-Chloropyridin-2-yl)acetic acid hydrochloride, such as triclopyr and fluroxypyr, has been conducted to understand their mode of action and design more efficient agricultural chemicals. These studies elucidate how intermolecular interactions, such as hydrogen bonds and π–π interactions, contribute to the stability and reactivity of these compounds, offering potential pathways for developing new herbicides with improved efficacy and specificity (Cho et al., 2014); (Park et al., 2016).

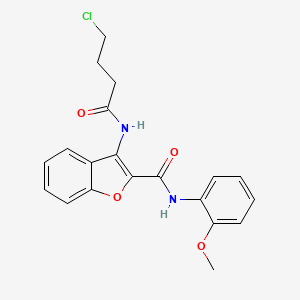

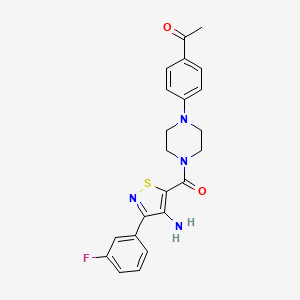

Synthesis and Characterization of Heterocyclic Compounds

The synthesis and characterization of novel heterocyclic compounds derived from chloropyridinyl-acetic acids have been a focus of recent research. Such work includes the development of various acetamides and their biological assessment, showcasing the versatility of pyridine derivatives in synthesizing biologically active compounds. This research demonstrates the utility of these derivatives in the synthesis of diverse functionalized compounds, highlighting their potential in pharmaceutical development (Karpina et al., 2019).

Catalysis and Organic Synthesis

Research has also been conducted on the use of pyridinyl-acetic acid derivatives in catalysis and organic synthesis. For instance, the development of catalytic systems using copper complexes for the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water. These studies provide valuable insights into the design of efficient catalytic processes for the synthesis of important organic compounds, demonstrating the potential of pyridine derivatives in facilitating various chemical transformations (Xie et al., 2014).

Safety and Hazards

For safety and hazards, it’s important to refer to the Material Safety Data Sheet (MSDS) of the compound. The MSDS for a related compound, “2-(3-Chloropyridin-2-yl)acetic acid”, suggests that it should be stored at 4°C under nitrogen . It’s always important to handle chemical compounds with appropriate safety measures, including wearing protective clothing, gloves, safety glasses, and using proper ventilation .

properties

IUPAC Name |

2-(3-chloropyridin-2-yl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2.ClH/c8-5-2-1-3-9-6(5)4-7(10)11;/h1-3H,4H2,(H,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXVQXXOPDVGCDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CC(=O)O)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chloropyridin-2-yl)acetic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-methoxypropyl)-N-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2396234.png)

![{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}methyl methyl ether](/img/structure/B2396235.png)

![N-(2,4-dimethylphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2396237.png)

![1,3,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2396240.png)

![N-(benzo[d]thiazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2396246.png)